molecular formula C12H16N2O2 B1478867 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2089715-87-5

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478867
CAS No.: 2089715-87-5
M. Wt: 220.27 g/mol
InChI Key: IUJKIFZAYHCBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It is an indole derivative, which are known for their diverse biological and clinical applications .


Molecular Structure Analysis

Indole derivatives, including “this compound”, contain a benzenoid nucleus and have 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of this compound is not provided in the searched resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the searched resources. Indole derivatives are generally crystalline and colorless in nature .

Scientific Research Applications

Antimicrobial and Biopolymer Research

Research on chitosan, a biopolymer with a structure that includes reactive hydroxyl and amino groups, like the one in the query compound, has shown significant antimicrobial potential and various applications in food and pharmaceutical formulations. This highlights the broader utility of amino-functionalized compounds in developing antimicrobial systems based on their physicochemical properties (Raafat & Sahl, 2009).

Neurogastroenterology and Metabolic Disease

Studies on tryptophan metabolites, which share a common precursor relationship with indole compounds similar to the query chemical, suggest a significant impact on inflammatory and metabolic diseases. Specifically, indole-3-propionic acid, a tryptophan metabolite, has been identified as beneficial for metabolic effects and anti-inflammatory properties, pointing to the potential therapeutic applications of indole derivatives in gastrointestinal health and metabolic regulation (Galligan, 2018).

Chemical Synthesis and Organic Chemistry

The rearrangement of beta-amino alcohols through aziridinium intermediates is a relevant reaction mechanism in organic synthesis, potentially applicable to the synthesis and modification of compounds like 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one. This process is crucial for creating diverse amines and has broad applications in designing pharmacologically active molecules and understanding their reaction pathways (Métro et al., 2010).

Biomass Conversion and Sustainable Chemistry

Research on the conversion of plant biomass to furan derivatives explores sustainable pathways to valuable chemicals from renewable resources. This area is particularly relevant to the synthesis and application of compounds like this compound in developing new materials, fuels, and chemicals in an environmentally friendly manner (Chernyshev et al., 2017).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, as an indole derivative, may also hold promise for future research and development in various fields of medicine and pharmacology.

Properties

IUPAC Name

2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-3-2-9(7-15)6-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJKIFZAYHCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=C(C=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.